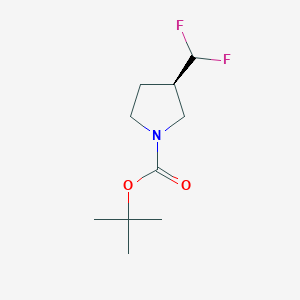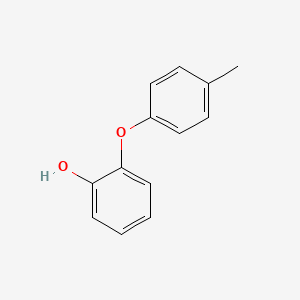
2-(p-Tolyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Tolyloxy)phenol is an organic compound with the molecular formula C13H12O2. It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a p-tolyloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(p-Tolyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of p-cresol with 2-chlorophenol in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes intramolecular cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Tolyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated derivatives
Applications De Recherche Scientifique
2-(p-Tolyloxy)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(p-Tolyloxy)phenol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, leading to various biological effects. The compound’s antibacterial properties are attributed to its accumulation at the surface of bacterial cells, disrupting cell wall integrity and function .
Comparaison Avec Des Composés Similaires
2-(p-Tolyloxy)phenol can be compared with other phenolic compounds such as:
- 2-(p-Tolyloxy)benzonitrile
- 4-(p-Tolyloxy)benzohydrazide
- 1-(p-Tolyloxy)-4-(bromomethyl)benzene
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propriétés
Formule moléculaire |
C13H12O2 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)phenol |
InChI |
InChI=1S/C13H12O2/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9,14H,1H3 |
Clé InChI |
NSDLXXGJWFQASN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


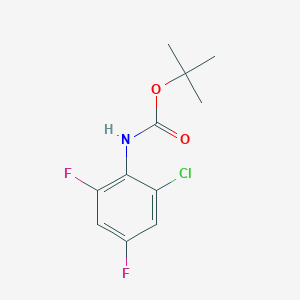
![(3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14889253.png)
![4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol](/img/structure/B14889256.png)

![1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B14889264.png)
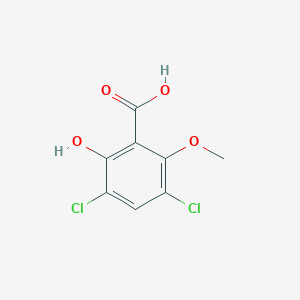
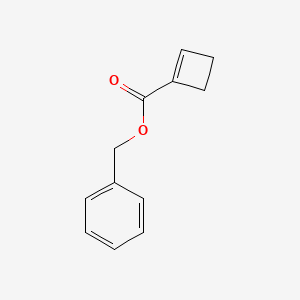
![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)
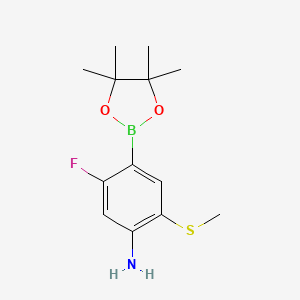
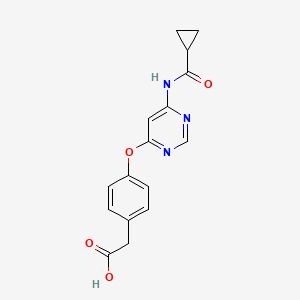
![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)

